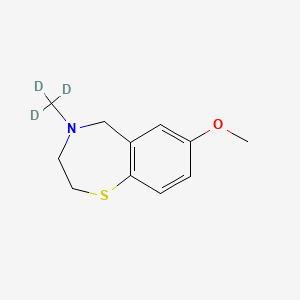
CAY10494
概要
説明
- 分子式は C23H27N3O2S 、分子量は 409.6 g/mol です。
- This compound は、純度が98%以上の結晶性固体です .
- 溶解性: ジメチルホルムアミド (DMF)、ジメチルスルホキシド (DMSO)、およびエタノールに溶解します .
CAY10494: (CAS 1044764-15-9) は、医薬品合成で使用される合成中間体です. 化学名は です。
科学的研究の応用
Chemistry: CAY10494’s role as a synthetic intermediate contributes to the development of novel drugs.
Biology: It may be used in studies related to drug discovery, target identification, and pharmacology.
Medicine: While direct clinical applications are limited, its derivatives could have therapeutic potential.
Industry: Pharmaceutical companies utilize this compound in their drug development pipelines.
作用機序
- CAY10494 の作用機序に関する詳細な情報は不足しています。
- 特定の分子標的または経路と相互作用する可能性がありますが、さらなる研究が必要です。
類似の化合物との比較
- 残念ながら、this compound と直接比較できる類似の化合物に関する情報は持ち合わせていません。
生化学分析
Biochemical Properties
CAY10494 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical synthesisThe compound’s molecular formula is C23H27N3O2S, and it has a molecular weight of 409.54 . Its solubility varies in different solvents, such as DMF, DMSO, and ethanol . These properties make this compound a valuable tool in the study of biochemical pathways and enzyme interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. It is known that compounds similar to this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, CAY10594, a related compound, has been shown to regulate the phosphorylated-GSK-3β/JNK axis, which is involved in cell signaling and stress responses . It is plausible that this compound may exhibit similar cellular effects, impacting cell function and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation. The compound’s structure suggests that it may interact with specific proteins or enzymes, although detailed studies are lacking. The molecular interactions of this compound could lead to changes in gene expression and cellular function, similar to other compounds in its class .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are not well-documented. It is essential to consider the stability and degradation of the compound during experiments. This compound is stable at room temperature and has a shelf life of at least four years . Long-term effects on cellular function would require further in vitro and in vivo studies to determine any potential changes over time.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It is crucial to understand how different dosages can impact the compound’s efficacy and potential toxicity. Similar compounds have shown dose-dependent effects, with higher doses potentially leading to adverse effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is essential to consider how the compound is transported and localized within the cellular environment. Transporters and binding proteins may play a role in the distribution of this compound, affecting its localization and accumulation within specific tissues .
Subcellular Localization
Understanding the targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is crucial for elucidating its role in cellular processes
準備方法
- CAY10494 の特定の合成経路と反応条件は、文献では広く入手できません。 これは、他の化合物の製造における中間体として役立ちます。
- 工業生産方法は、複数段階のプロセスを含む場合がありますが、詳細な情報は機密です。
化学反応の分析
- CAY10494 は、酸化、還元、置換を含むさまざまな反応を起こすと考えられます。
- 一般的な試薬と条件は、特定の変換によって異なります。
- これらの反応中に生成される主な生成物は、下流の中間体または最終的な医薬品化合物です。
科学研究の応用
化学: this compound は、合成中間体としての役割を果たし、新規薬物の開発に貢献しています。
生物学: 薬物発見、標的同定、薬理学に関連する研究に使用される場合があります。
医学: 直接的な臨床応用は限られていますが、その誘導体は治療の可能性があります。
産業: 製薬会社は、this compound を薬物開発パイプラインで使用しています。
類似化合物との比較
- Unfortunately, I don’t have information on similar compounds to directly compare with CAY10494.
特性
IUPAC Name |
tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLDUWJKVUEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135408 | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-15-9 | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


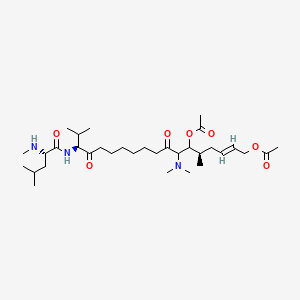


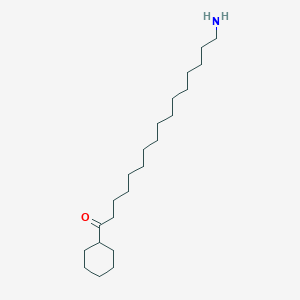



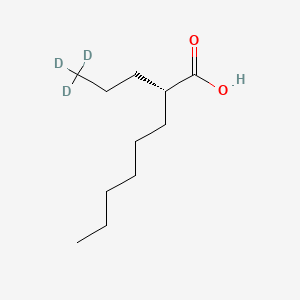
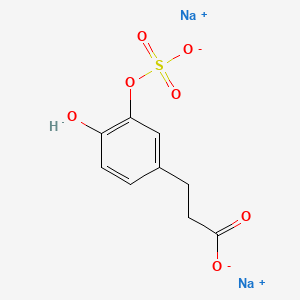

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
